An In-depth Technical Guide to the CaMKII (290-309) Peptide Inhibitor
An In-depth Technical Guide to the CaMKII (290-309) Peptide Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the CaMKII (290-309) peptide inhibitor, a valuable tool for studying the function of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). This document details its mechanism of action, quantitative inhibitory properties, and relevant experimental protocols.
Core Concepts: Mechanism of Action
The CaMKII (290-309) peptide is a synthetic 20-amino-acid peptide derived from the calmodulin-binding domain of the alpha subunit of CaMKII.[1] Its primary function is to act as a potent and specific inhibitor of CaMKII. The peptide sequence is H-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala-OH.[1]
The inhibitory mechanism of the CaMKII (290-309) peptide is based on its function as a calmodulin antagonist.[1] In the cell, CaMKII is activated by the binding of a Ca2+/calmodulin (CaM) complex to its regulatory domain. This binding event displaces the autoinhibitory domain from the catalytic site, allowing the kinase to phosphorylate its substrates. The CaMKII (290-309) peptide competitively binds to calmodulin, preventing the formation of the Ca2+/CaM/CaMKII complex and thereby inhibiting the activation of the kinase.[1]
Quantitative Data Presentation
The inhibitory potency of the CaMKII (290-309) peptide has been quantified in several studies. The following tables summarize the available data for its half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd) for its interaction with calmodulin.
Table 1: Inhibitory Potency (IC50) of CaMKII (290-309) Peptide
| Target Enzyme/Process | IC50 Value (nM) | Reference |
| Ca2+/calmodulin-dependent protein kinase II | 52 | [2][3] |
| CaMKII-dependent phosphodiesterase activity | 1.1 | [2] |
| CaMKII α subunit | 80 | [4] |
Table 2: Binding Affinity (Kd) of CaMKII (290-309) Peptide for Calmodulin
| Interaction Partner | Kd Value (nM) | Method | Reference |
| Calmodulin (Ca2+-saturated) | 7.1 | Surface Plasmon Resonance (SPR) | [5] |
| Calmodulin (Ca2+-saturated) | < 10 | Fluorescence Anisotropy | [5] |
K_i = IC_{50} / (1 + [S]/K_m)
Where:
-
[S] is the substrate concentration.
-
K_m is the Michaelis constant of the substrate for the enzyme.
It is important to note that the calculated Ki value is dependent on the experimental conditions, specifically the substrate concentration used in the IC50 determination.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and use of the CaMKII (290-309) peptide inhibitor.
Solid-Phase Peptide Synthesis of CaMKII (290-309)
This protocol outlines the general steps for synthesizing the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid with coupling reagents (e.g., HBTU/HOBt) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum.
Purification and Characterization of Synthetic CaMKII (290-309) Peptide
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Column: Use a C18 reversed-phase HPLC column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Solvent B concentration to elute the peptide.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[6]
Characterization by Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent.
-
Analysis: Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the synthesized peptide.[7]
In Vitro CaMKII Kinase Activity Assay (Radiolabel-based)
This protocol describes a common method for measuring CaMKII activity and its inhibition using a radiolabeled ATP.[8][9][10][11][12]
Materials:
-
Purified CaMKII enzyme
-
CaMKII (290-309) peptide inhibitor
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl2)
-
Magnesium Chloride (MgCl2)
-
ATP, [γ-32P]ATP
-
Peptide substrate (e.g., Syntide-2)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture containing kinase reaction buffer, CaCl2, CaM, and the peptide substrate.
-
Add Inhibitor: Add the CaMKII (290-309) peptide inhibitor at various concentrations to the respective tubes. Include a control with no inhibitor.
-
Add Enzyme: Add the purified CaMKII enzyme to the reaction mix and pre-incubate for a few minutes on ice.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/[γ-32P]ATP mix.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Counting: Place the washed P81 papers in scintillation vials and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC50 value.
Calmodulin Binding Assay (Pull-down)
This protocol is used to demonstrate the interaction between the CaMKII (290-309) peptide and calmodulin.[13][14][15][16][17]
Materials:
-
Calmodulin-Sepharose beads
-
CaMKII (290-309) peptide
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM CaCl2)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM EGTA)
-
SDS-PAGE gels and buffers
-
Coomassie Brilliant Blue stain or silver stain
Procedure:
-
Bead Preparation: Wash the Calmodulin-Sepharose beads with binding buffer.
-
Binding: Incubate the beads with a solution containing the CaMKII (290-309) peptide in binding buffer for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove unbound peptide.
-
Elution: Elute the bound peptide by incubating the beads with elution buffer (containing the calcium chelator EGTA) for 10-15 minutes.
-
Analysis:
-
Collect the supernatant (eluate).
-
Run the eluate, along with samples of the initial peptide solution and the wash fractions, on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the peptide. The presence of the peptide in the eluate confirms its calcium-dependent binding to calmodulin.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 2. agilent.com [agilent.com]
- 3. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Pull-down Assay to Characterize Ca2+/Calmodulin Binding to Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
